2-(Chinolin-7-yl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

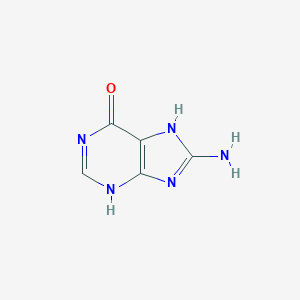

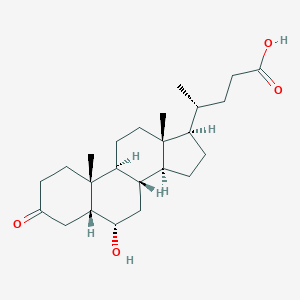

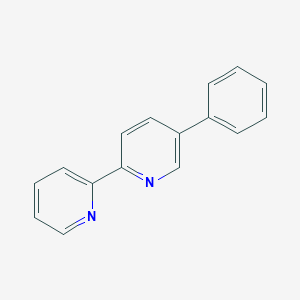

2-(Quinolin-7-YL)acetic acid is a quinoline compound with the molecular formula C11H9NO2 . It is a type of heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline compounds, including 2-(Quinolin-7-YL)acetic acid, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-(Quinolin-7-YL)acetic acid can be found in databases like PubChem .Chemical Reactions Analysis

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives involves various reactions, including transition metal-catalyzed reactions and green reaction protocols .Wirkmechanismus

Target of Action

Quinoline derivatives are known to possess a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a broad range of biological activities

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

Quinaldic acid has several advantages for laboratory experiments, including its availability, low cost, and ease of synthesis. It is also a stable compound that can be stored for long periods without degradation. However, 2-(Quinolin-7-YL)acetic acid acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using 2-(Quinolin-7-YL)acetic acid acid.

Zukünftige Richtungen

There are several future directions for research on 2-(Quinolin-7-YL)acetic acid acid, including:

1. Development of novel 2-(Quinolin-7-YL)acetic acid acid derivatives with enhanced biological and chemical properties.

2. Investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and antitumor activities of 2-(Quinolin-7-YL)acetic acid acid.

3. Optimization of the synthesis of 2-(Quinolin-7-YL)acetic acid acid and its derivatives for industrial applications.

4. Exploration of the potential applications of 2-(Quinolin-7-YL)acetic acid acid in the development of new materials, such as MOFs and fluorescent dyes.

5. Development of new analytical methods using 2-(Quinolin-7-YL)acetic acid acid as a chelating agent or derivatizing agent.

Conclusion

In conclusion, 2-(Quinolin-7-YL)acetic acid acid is a versatile molecule with diverse biological and chemical properties that make it a promising candidate for scientific research. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it an attractive target for further investigation. With continued research, 2-(Quinolin-7-YL)acetic acid acid and its derivatives may have significant implications for the development of new drugs, materials, and analytical methods.

Synthesemethoden

Quinaldic acid can be synthesized through various methods, including the reaction of 7-chloroquinoline with sodium cyanide followed by hydrolysis, or the reaction of 2-chloroacetic acid with quinoline in the presence of a base. These methods have been optimized to obtain high yields of 2-(Quinolin-7-YL)acetic acid acid with good purity.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Chinolin-Motive, wie z. B. 2-(Chinolin-7-yl)essigsäure, sind in mehreren pharmakologisch aktiven heterocyclischen Verbindungen essentiell, da sie in der medizinischen Chemie vielfältig eingesetzt werden . Sie gelten als eine privilegierte Struktur in Medikamentenfindungsprogrammen aufgrund ihres breiten Spektrums an Bioantworten .

Antitumoraktivität

Chinolin-Derivate haben ein Potenzial in der Antitumoraktivität gezeigt. Sie werden auf ihre Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht .

Antioxidative Aktivität

Chinolin-basierte Verbindungen haben antioxidative Eigenschaften gezeigt. Diese Verbindungen können freie Radikale neutralisieren, die für die Zellen des Körpers schädlich sind .

Entzündungshemmende Aktivität

Chinolin-Derivate haben entzündungshemmende Eigenschaften gezeigt. Sie könnten möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden .

Antimalaria-Aktivität

Chinolin und seine Derivate bilden eine wichtige Klasse von heterocyclischen Verbindungen für die Entwicklung neuer Medikamente, insbesondere im Bereich der Antimalariamittel .

Antituberkulose-Aktivität

Chinolin-basierte Verbindungen haben ein Potenzial bei der Behandlung von Tuberkulose gezeigt. Sie werden auf ihre Wirksamkeit bei der Bekämpfung von Mycobacterium tuberculosis untersucht <a aria-label="2: 6. Antituberculosis Activity" data-citationid="d83fef1d-beed-a56a-91d9-dd4b14db92d0-

Eigenschaften

IUPAC Name |

2-quinolin-7-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAYJNMLEZCCHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595512 |

Source

|

| Record name | (Quinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152149-07-0 |

Source

|

| Record name | (Quinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)

![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)

![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)